Gatifloxacine is a synthetic antibacterial agent belonging to the fluoroquinolone class of antibiotics. [, ] It is a broad-spectrum antibiotic, exhibiting activity against a wide range of gram-positive and gram-negative bacteria. [, , ] In the realm of scientific research, Gatifloxacine serves as a valuable tool in various applications, including in vitro studies to assess bacterial susceptibility to antibiotics, in vivo models for investigating the treatment of bacterial infections, and material science research for developing novel drug delivery systems.
Gatifloxacin hydrate is derived from gatifloxacin, which itself is synthesized through various chemical processes. The compound is classified as an antibiotic and is specifically categorized under fluoroquinolones, known for their mechanism of inhibiting bacterial DNA synthesis. Its hydrate form indicates the presence of water molecules associated with the crystalline structure, which can influence its solubility and stability.
The synthesis of gatifloxacin typically involves several key steps:
The synthetic route aims for high yield and purity while minimizing by-products, which can be achieved through careful control of reaction conditions and purification processes.
Gatifloxacin has a complex molecular structure characterized by its unique arrangement of atoms:
The three-dimensional structure of gatifloxacin hydrate can be elucidated using techniques such as X-ray crystallography, which reveals the spatial arrangement of atoms and the presence of water molecules within the crystal lattice.
Gatifloxacin undergoes various chemical reactions that can modify its structure or enhance its pharmacological properties:
These reactions are critical for developing new formulations or derivatives that may exhibit improved efficacy or reduced side effects.
Gatifloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for DNA replication and transcription in bacteria:
The effectiveness of gatifloxacin is influenced by factors such as concentration, duration of exposure, and bacterial resistance mechanisms.
These properties are crucial for formulating effective pharmaceutical preparations.
Gatifloxacin hydrate is primarily used in clinical settings as an antibacterial agent for treating respiratory tract infections, urinary tract infections, skin infections, and other bacterial diseases. Its broad-spectrum activity makes it a valuable tool in combating antibiotic-resistant strains of bacteria.
Additionally, ongoing research explores its potential in developing novel drug formulations that enhance bioavailability or target specific bacterial strains more effectively. Researchers are also investigating its role in combination therapies to improve treatment outcomes against resistant pathogens .
Gatifloxacin hydrate, chemically designated as (±)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid hydrate, represents an advanced fluoroquinolone antibiotic with distinctive structural and antimicrobial properties. Unlike earlier quinolones, gatifloxacin belongs to the fourth-generation fluoroquinolone class, characterized by the addition of an 8-methoxy group that significantly broadens its spectrum against Gram-positive pathogens while maintaining potency against Gram-negative organisms [4] [10]. This molecule exists predominantly in hydrate forms (sesquihydrate and pentahydrate) to enhance stability and bioavailability. While initially developed for human antibacterial therapy, recent research has explored its potential against phytopathogenic bacteria, demonstrating exceptional activity against economically significant plant pathogens including Ralstonia solanacearum, Pseudomonas syringae, and Xanthomonas campestris at remarkably low concentrations [1] [6]. The evolution of its regulatory status—from systemic therapeutic agent to restricted-use compound in many jurisdictions due to dysglycemia concerns—has redirected scientific attention toward understanding its fundamental chemical properties and potential alternative applications within rigorously defined parameters [3] [8].
Gatifloxacin was patented in 1986 by Kyorin Pharmaceutical Co. (Japan) and received initial medical approval in 1999 following development by Bristol-Myers Squibb under the brand name Tequin® [3] [8]. Its classification as a fourth-generation fluoroquinolone stems from strategic molecular modifications differentiating it from predecessors:
Structural Innovation: The incorporation of a methoxy group at the C-8 position (1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid) fundamentally altered its antibacterial profile. This modification enhanced activity against Gram-positive bacteria—particularly Streptococcus pneumoniae (including penicillin-resistant strains)—while maintaining efficacy against many Gram-negative pathogens and atypicals like Mycoplasma pneumoniae and Chlamydia pneumoniae [4] [9] [10]. The 3-methylpiperazinyl substituent at C7 further optimized pharmacokinetics and tissue penetration [4].
Mechanistic Advancement: Like other fluoroquinolones, gatifloxacin functions as a dual inhibitor of bacterial type II topoisomerases (DNA gyrase) and topoisomerase IV. However, the 8-methoxy group strengthens drug-enzyme-DNA complex binding, reduces resistance emergence potential, and provides bactericidal activity against both replicating and stationary-phase bacteria [4] [10]. Its mechanism is concentration-dependent, correlating efficacy with the ratio of area under the concentration-time curve to minimum inhibitory concentration (AUC/MIC) [4].
Therapeutic Shift: While early clinical studies focused on respiratory infections (e.g., community-acquired pneumonia) [9], its physicochemical properties, particularly the hydrate crystalline forms, facilitated ophthalmic formulation development (Zymar®). Systemic formulations (tablets, IV) were voluntarily withdrawn in the US and Canada by 2006 and banned in India by 2011 due to dysglycemia risks, restricting its primary human use to topical ocular applications [2] [3] [8].
Gatifloxacin's solid-state chemistry is dominated by hydrate formations crucial for pharmaceutical stability and dissolution properties. The sesquihydrate (1.5 H₂O) and pentahydrate (5 H₂O) are the most characterized forms:
Sesquihydrate (TEQUIN® Legacy Form): This crystalline configuration (C₁₉H₂₂FN₃O₄·1.5H₂O, MW 402.42) was the primary form in initial oral and intravenous formulations. It exhibits moderate hygroscopicity and demonstrated acceptable stability under controlled conditions. However, it is metastable and prone to transformation to higher hydrates upon prolonged aqueous exposure or humidity variation [7] [8]. Its crystal lattice structure facilitates reasonable dissolution rates essential for bioavailability.
Pentahydrate (Thermodynamically Stable Form): Discovered and patented later (US6413969B1), the pentahydrate (C₁₉H₂₂FN₃O₄·5H₂O) represents the most thermodynamically stable crystalline state under ambient aqueous conditions [7]. Key characteristics include:
Table 1: Comparative Crystalline Properties of Gatifloxacin Hydrate Forms
Property | Sesquihydrate | Pentahydrate |
---|---|---|
Chemical Formula | C₁₉H₂₂FN₃O₄·1.5H₂O | C₁₉H₂₂FN₃O₄·5H₂O |
Molecular Weight | 402.42 g/mol | 465.44 g/mol |
Stability | Metastable | Thermodynamically stable |
Key XRD Peaks (Å) | Characteristic peaks ~8.9, 5.8 | Distinct pattern ~10.2, 7.1, 5.0, 4.7 |
Transformation Behavior | Converts to hexahydrate (H6) or pentahydrate (H5) in water | Stable endpoint in aqueous suspension |
The hydrate state significantly impacts solubility. While anhydrous gatifloxacin exhibits maximum solubility in acidic pH (40-60 mg/mL, pH 2-5), hydrate forms modulate dissolution kinetics and are critical for ensuring consistent performance in solid dosage forms or suspensions [7] [8]. The pentahydrate's superior stability profile makes it particularly suitable for dry powder formulations intended for reconstitution [7].
Gatifloxacin's regulatory journey reflects evolving risk-benefit assessments focused on metabolic toxicity:
Initial Approvals (1999-2003): Gatifloxacin received approvals globally for systemic use (oral tablets, IV infusion: typically 200 mg or 400 mg daily) and ophthalmic solutions (0.5% for conjunctivitis). Indications included respiratory, urinary tract, and skin infections based on demonstrated efficacy against key pathogens [8] [9].
Market Withdrawals and Restrictions:
China and Others: Systemic formulations remain available in some markets (e.g., China), often as tablets, alongside ophthalmic drops [3].
Current Status and Research Focus: Regulatory constraints have largely confined human therapeutic use to topical ophthalmology where systemic exposure is minimal (<1/800th of oral dose plasma levels) [2] [3]. This restriction has spurred interest in non-human applications, most notably in agricultural microbiology research exploring its potent anti-phytopathogenic activity at ultralow concentrations [1] [6].
Table 2: Global Regulatory Status of Gatifloxacin (Key Jurisdictions)
Region/Country | Systemic Formulations | Ophthalmic Solution (0.3-0.5%) | Primary Regulatory Concerns |
---|---|---|---|
United States | Withdrawn (2006) | Approved (Zymar®, Zymaxid®) | Dysglycemia |
Canada | Withdrawn (2006) | Approved | Dysglycemia |
European Union | Not approved/Withdrawn | Approved in some countries | Dysglycemia, ecological toxicity |
India | Banned (2011) | Banned (2011) | Safety profile (dysglycemia) |
China | Available (tablets) | Available | Under pharmacovigilance monitoring |
Japan | Restricted | Approved (Gatiflo®) | Label warnings for glucose disorders |
The compound's future research trajectory appears directed toward: 1) Understanding its unique physicochemical interactions in non-mammalian biological systems (e.g., plant pathogens), 2) Exploring structure-activity relationships (SAR) of its hydrate-stabilized configuration against diverse bacteria, and 3) Serving as a chemical tool for studying topoisomerase inhibition in prokaryotes under defined regulatory constraints [1] [6] [10].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2